Silicic acid, barium salt

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of silicic acid, barium salt involves a two-step reaction, i.e., hydrolysis followed by condensation . In the first step, sodium silicate reacts with water in the presence of an acid to form silicic acid and a sodium salt, followed by polycondensation, delivering a silica gel as the final product .

Molecular Structure Analysis

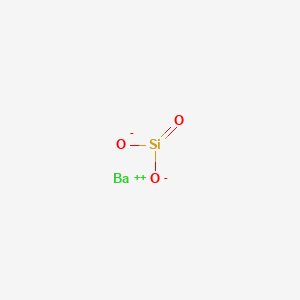

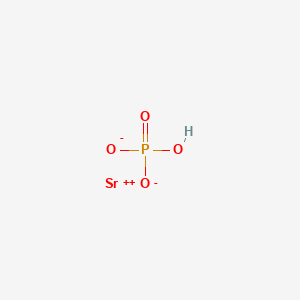

The molecular formula of Silicic acid, barium salt is BaO3Si . It is dimorphic with α-BaSiO3 stable below about 990°C but forms β-BaSiO3 above 1000°C . A 1:1 mol ratio of BaO–SiO2 fired at 850°C and 1050°C serves to form the two dimorphs .

Chemical Reactions Analysis

Silicic acids can be seen as hydrated forms of silica, namely 2 H2xSiOx+2 = SiO2· (H2O)x . Indeed, in concentrated solutions, silicic acids generally polymerize and condense, and ultimately degrade to silicon dioxide and water . The intermediate stages may be very thick liquids or gel-like solids .

Physical And Chemical Properties Analysis

Silicic acid, barium salt has a molecular weight of 213.41100 and a density of 3.700 . It has a melting point of 1420°C . It is insoluble in water and has a white orthorhombic crystal appearance .

Wissenschaftliche Forschungsanwendungen

Healthcare and Poisoning : Barium salts, including barium carbonate, can cause acute poisoning with symptoms like respiratory failure and rhabdomyolysis (Johnson & VanTassell, 1991).

Oceanography : The relationship between oceanic barium and silicic acid is influenced by ocean circulation and mixing, impacting the marine barium cycle. This has implications for using sedimentary barium as a proxy for export production in marine environments (Pyle et al., 2018).

Construction Materials : Barium hydrosilicates, when used in cement systems, can improve the compression strength and fracture toughness of building materials (Grishina et al., 2014).

Electronics and Optoelectronics : Barium silicides, including different phases of BaSi, BaSi2, BaSi3, and BaSi5, have potential applications in electronics and optoelectronics, especially under high pressure (Shi et al., 2016).

Semiconductor Technology : The structural and electronic properties of barium silicides formed on Si(100) surfaces are significant for semiconductor applications, showing semiconducting behavior with a band gap of ∼ 1.3 eV (Ojima et al., 2002).

Environmental Remediation : Silicotitanates with sitinakite-like structures, which often include barium, are effective in removing Cs and Sr radioisotopes from aqueous nuclear waste streams (Dyer et al., 2009).

Nanotechnology : Mesoporous silica helicoids, inspired by natural helical shapes, have been synthesized with relevance to materials science and nanotechnology. These helicoids have applications in biomimetic synthesis and are influenced by the presence of elements like barium (Yang et al., 1999).

Water Treatment : Amine-modified magnetic nanoparticles have been investigated for the removal of barium ions from high saline waters, showcasing the role of silicic acid in environmental cleanup processes (Rezaei et al., 2020).

Solar Cell Technology : Barium di-silicide (BaSi2) has been identified as a suitable semiconductor for thin-film solar cells, highlighting its potential in photovoltaic applications (Vismara et al., 2016).

Agriculture : The use of silicic acid in agriculture, specifically for rice growth in P-deficient soil, indicates that silicic acid can improve plant growth and nutrient utilization (Ma & Takahashi, 1990).

Safety And Hazards

Zukünftige Richtungen

The sol–gel process, which is a reliable methodology to produce high-grade porous materials, opens up new vistas for the development of novel materials and applications in the biomedical and process industries . The biomimetic condensation processes involving the interaction between polymeric silicic acid and functional polymers result in interesting composite materials, including nanoparticles and bulk materials .

Eigenschaften

IUPAC Name |

barium(2+);dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOQPOVBDRFNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

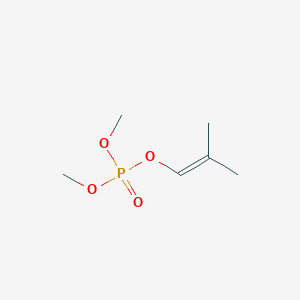

[O-][Si](=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaSiO3, BaO3Si | |

| Record name | barium metasilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silicic acid, barium salt | |

CAS RN |

12650-28-1, 13255-26-0 | |

| Record name | Silicic acid, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), barium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, barium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium metasilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)